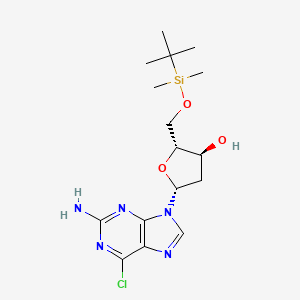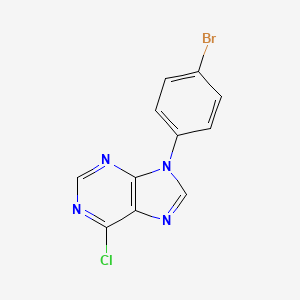
2,3-Difluoro-5-formyl-4-methoxyphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-5-formyl-4-methoxyphenylboronic acid is a boronic acid derivative with the molecular formula C8H7BF2O4 It is characterized by the presence of two fluorine atoms, a formyl group, and a methoxy group attached to a phenyl ring, along with a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-5-formyl-4-methoxyphenylboronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized aromatic ring. One common method is the borylation of 2,3-difluoro-5-formyl-4-methoxybenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-5-formyl-4-methoxyphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 2,3-Difluoro-5-carboxy-4-methoxyphenylboronic acid
Reduction: 2,3-Difluoro-5-hydroxymethyl-4-methoxyphenylboronic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,3-Difluoro-5-formyl-4-methoxyphenylboronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-5-formyl-4-methoxyphenylboronic acid in chemical reactions involves the interaction of the boronic acid group with various reagents. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The presence of fluorine atoms and the formyl group can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-4-methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
Uniqueness
2,3-Difluoro-5-formyl-4-methoxyphenylboronic acid is unique due to the combination of fluorine atoms, a formyl group, and a methoxy group on the phenyl ring. This unique structure imparts distinct reactivity and properties compared to other boronic acids. The presence of fluorine atoms can enhance the compound’s stability and influence its electronic properties, making it valuable for specific applications in organic synthesis and material science.
Properties
Molecular Formula |
C8H7BF2O4 |
|---|---|
Molecular Weight |
215.95 g/mol |
IUPAC Name |
(2,3-difluoro-5-formyl-4-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H7BF2O4/c1-15-8-4(3-12)2-5(9(13)14)6(10)7(8)11/h2-3,13-14H,1H3 |
InChI Key |
POWIONSEEGICJT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)F)OC)C=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate](/img/structure/B14028164.png)



![Ethyl 7-(Morpholin-2-Yl)Pyrazolo[1,5-A]Pyrimidine-3-Carboxylate](/img/structure/B14028197.png)






![4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B14028225.png)
![2,2-dideuterio-2-[(4-deuteriophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14028235.png)

